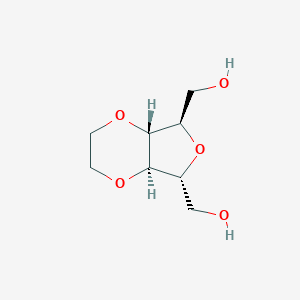
Ahed-man
Description
Ahed-man, chemically identified as D-Mannitol, 2,5-anhydro-3,4-O-1,2-ethanediyl (CAS: 149297-15-4), is a derivative of mannitol, a naturally occurring sugar alcohol. Its structure features a cyclic ether bridge formed via an ethanediyl group (1,2-ethylene linkage) between the 3,4-hydroxyl groups of mannitol, alongside a 2,5-anhydro modification (Figure 1). The InChIKey (ZROPVYIJRDCEQU-WCTZXXKLSA-N) and SMILES string (OC[C@H]1O[C@H](CO)[C@H]2OCCO[C@H]12) confirm its stereochemistry and connectivity .
However, the provided evidence lacks explicit data on its synthesis, physical properties (e.g., solubility, melting point), or industrial use, necessitating further experimental validation .
Properties
CAS No. |
149297-15-4 |
|---|---|
Molecular Formula |
C8H14O5 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
[(4aR,5R,7R,7aR)-5-(hydroxymethyl)-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]dioxin-7-yl]methanol |
InChI |
InChI=1S/C8H14O5/c9-3-5-7-8(6(4-10)13-5)12-2-1-11-7/h5-10H,1-4H2/t5-,6-,7-,8-/m1/s1 |
InChI Key |
ZROPVYIJRDCEQU-WCTZXXKLSA-N |
SMILES |
C1COC2C(OC(C2O1)CO)CO |
Isomeric SMILES |
C1CO[C@@H]2[C@H](O[C@@H]([C@H]2O1)CO)CO |
Canonical SMILES |
C1COC2C(OC(C2O1)CO)CO |
Synonyms |
2,5-anhydro-3,4-O-(1,2-ethanediyl)mannitol AHED-Man |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Below, we hypothesize comparisons based on structural analogs and functional analogs.
Structural Analogs
Hypothesis 1: Comparison with 1,4-Anhydro-D-mannitol
1,4-Anhydro-D-mannitol shares Ahed-man’s anhydro modification but lacks the ethanediyl bridge. Key differences include:
- Reactivity : The ethanediyl bridge in this compound may enhance rigidity and reduce hydrolytic susceptibility compared to 1,4-anhydro-D-mannitol.
- Applications: 1,4-Anhydro sugars are used as chiral building blocks in organic synthesis; this compound’s bridge could enable novel coordination chemistry with transition metals .
Hypothesis 2: Comparison with 2,5-Anhydro-D-glucitol
Both compounds share the 2,5-anhydro modification, but this compound’s ethanediyl bridge introduces a fused ring system. This structural divergence could lead to:
- Thermal Stability : Increased ring strain in this compound might lower decomposition temperatures.
- Solubility : Reduced hydroxyl groups may decrease hydrophilicity relative to glucitol derivatives.
Functional Analogs
Hypothesis 3: Comparison with Crown Ethers
Crown ethers (e.g., 18-crown-6) share this compound’s ability to coordinate metal ions via oxygen atoms. Contrasts include:
- Selectivity : Crown ethers exhibit size-dependent ion selectivity, whereas this compound’s rigid fused rings may favor smaller cations (e.g., Li⁺).
- Synthetic Accessibility : Crown ethers are well-studied, but this compound’s synthesis (unreported in evidence) could pose challenges due to stereochemical complexity .
Hypothetical Data Tables
Table 1: Structural Comparison of this compound and Analogs
| Compound | Molecular Formula | Key Features | Potential Applications |
|---|---|---|---|
| This compound | C₈H₁₄O₅ | 2,5-anhydro; 3,4-ethanediyl bridge | Catalysis, polymer chemistry |
| 1,4-Anhydro-D-mannitol | C₆H₁₂O₅ | 1,4-anhydro; linear structure | Chiral synthesis |
| 2,5-Anhydro-D-glucitol | C₆H₁₂O₅ | 2,5-anhydro; no fused rings | Sweeteners, surfactants |
Table 2: Functional Comparison with Crown Ethers
| Property | This compound | 18-Crown-6 |
|---|---|---|
| Ion Selectivity | Likely small cations | K⁺, Na⁺ |
| Hydrophilicity | Moderate | High |
| Synthetic Complexity | High (stereochemistry) | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


